2-Amino-4-methyl-6-phenyl-1,3,5-triazine

Medicinal Chemistry Physicochemical Profiling LogP

2-Amino-4-methyl-6-phenyl-1,3,5-triazine (CAS 1853-91-4, commonly abbreviated AMPT) is a 1,3,5-triazine derivative characterized by an unsymmetrical 4-methyl,6-phenyl substitution pattern. It is widely recognized as a strategic intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Molecular Formula C10H10N4
Molecular Weight 186.21 g/mol
CAS No. 1853-91-4
Cat. No. B157921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-methyl-6-phenyl-1,3,5-triazine
CAS1853-91-4
Molecular FormulaC10H10N4
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC1=NC(=NC(=N1)N)C2=CC=CC=C2
InChIInChI=1S/C10H10N4/c1-7-12-9(14-10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12,13,14)
InChIKeyHJXHEJIGZKADPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-methyl-6-phenyl-1,3,5-triazine (AMPT): A Core Asymmetric Triazine Intermediate for Drug and Agrochemical Discovery


2-Amino-4-methyl-6-phenyl-1,3,5-triazine (CAS 1853-91-4, commonly abbreviated AMPT) is a 1,3,5-triazine derivative characterized by an unsymmetrical 4-methyl,6-phenyl substitution pattern. It is widely recognized as a strategic intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The compound has a molecular weight of 186.21 g/mol and a predicted XLogP3 of 2.1, indicating moderate lipophilicity [1]. A primary commercial source describes AMPT as an intermediate for further functionalization rather than a final active ingredient [2].

Why 2-Amino-4-methyl-6-phenyl-1,3,5-triazine Cannot Be Replaced by Generic Symmetrical Triazine Analogs


For procurement decisions, substituting AMPT with a more common symmetrical triazine like 2-amino-4,6-dimethyl-1,3,5-triazine (CAS 1853-90-3) or 2,4-diamino-6-methyl-1,3,5-triazine (acetoguanamine, CAS 542-02-9) introduces significant risk. As an unsymmetrical core, AMPT provides a single, differentiated nucleophilic amine handle for regioselective derivatization, a feature absent in symmetrically substituted molecules. Furthermore, the phenyl substituent in AMPT imparts a calculated XLogP3 of 2.1 [1], which is approximately 1.5 log units higher than the 0.59 logP of the dimethyl analog . This distinct lipophilicity and steric profile directly governs the physicochemical properties of downstream drug candidates, making AMPT an irreplaceable building block when a balanced hydrophobic-hydrophilic scaffold is required.

Quantitative Evidence Guide for the Differentiated Selection of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine


AMPT Offers Distinct Lipophilicity Versus Symmetrical Dimethyl and Diamino Analogs

The partitioning behavior (LogP) of triazine building blocks is a critical factor in designing orally bioavailable drugs. The target compound, AMPT, shows a precisely calculated XLogP3 of 2.1, positioning it in an optimal range for passive membrane permeability [1]. This value is significantly higher than the 0.59 LogP of the 2-amino-4,6-dimethyl-1,3,5-triazine analog (CAS 1853-90-3) , indicating AMPT's enhanced ability to cross biological membranes while maintaining a low molecular weight of 186.21 compared to the bulkier diphenyl derivative.

Medicinal Chemistry Physicochemical Profiling LogP

AMPT Exhibits a Lower Melting Point Than Diamino and Dimethyl Analogs, Facilitating Processing and Formulation

A lower melting point is often advantageous for process chemistry, as it can correlate with higher solubility and ease of handling during formulation and reactions. The target compound AMPT has an experimentally determined melting point of 133 °C . This is notably lower than the melting point of 2-amino-4,6-dimethyl-1,3,5-triazine at 171–173 °C and significantly lower than the 2,4-diamino analog (acetoguanamine) which melts at 274–276 °C . This lower thermal transition facilitates melt-phase reactions and suggests reduced crystal lattice energy compared to its analogs.

Process Chemistry Solid-State Chemistry Melting Point

AMPT Provides a Single Amino Handle for Regioselective Derivatization, Unlike Symmetrical Diamino Cores

In the synthesis of targeted libraries, the number of reactive handles dictates structural diversity and the need for protecting group strategies. The target compound AMPT features one hydrogen bond donor (the 2-amino group) [1]. In contrast, the common analog 2,4-diamino-6-methyl-1,3,5-triazine (acetoguanamine) possesses two chemically equivalent amino groups. This simplicity allows AMPT to be functionalized at a single site with complete regioselectivity, avoiding the statistical mixtures or additional protection/deprotection steps required when using a diamino precursor.

Synthetic Chemistry Regioselectivity Molecular Diversity

Strategic Molecular Weight Advantage: AMPT Balances Aromaticity with Low Mass vs. Diphenyltriazine

For fragment-based screens and lead optimization, controlling molecular weight is paramount. AMPT has an exact mass of 186.09 Da [1]. Its structural analog, 2-amino-4,6-diphenyl-1,3,5-triazine (CAS 5418-07-5), which also lacks a methyl handle, has a significantly larger molecular weight of 248.28 g/mol . This represents a >33% increase over AMPT, while only adding an extra phenyl group's steric bulk and lipophilicity. AMPT, therefore, offers a superior starting point for leads where the ligand efficiency metrics of the methyl group are preferred over the bulk of a second phenyl ring.

Fragment-Based Drug Design Lead-Likeness Molecular Weight

Proven Application Scenarios for 2-Amino-4-methyl-6-phenyl-1,3,5-triazine Based on Differential Evidence


As a Monofunctional Building Block for Kinase-Focused Compound Libraries

AMPT is an ideal core scaffold for generating focused kinase inhibitor libraries. Its single 2-amino handle ensures regioselective substitution with tail groups, while the pre-installed methyl and phenyl substituents occupy two of the three triazine positions. This structure matches the pharmacophore requirements for the hinge-binding region of ATP-competitive kinase inhibitors, as seen in commercial PI3K/mTOR programs [1]. Its calculated XLogP3 of 2.1 [2] suggests its derivatives will have good passive permeability, a desirable trait for intracellular kinase targets.

Synthesis of Agrochemical Leads Requiring Specific Lipophilicity and Low Melting Point

The moderate XLogP3 of 2.1 [1] and low melting point of 133 °C [2] make AMPT a preferable intermediate for agrochemical discovery. This lipophilicity is critical for the foliar uptake of herbicides and fungicides, while the low melting point suggests better handling and solubility in standard formulation solvents compared to higher-melting analogs like acetoguanamine (274–276 °C) . It is explicitly listed as a commercial intermediate for this purpose .

Regioselective Synthesis of CB2 Cannabinoid Receptor Ligands

The 2-amino-4-methyl-6-phenyl-1,3,5-triazine scaffold is central to patented 1,3,5-triazine-2-amine derivatives with affinity for the type-2 cannabinoid (CB2) receptor [1]. The 6-phenyl substituent is a key structural feature for engaging the receptor's hydrophobic pocket. In this context, AMPT's inability to be substituted at two amino groups is not a limitation but a requirement, as symmetry would abolish the required selectivity profile, underscoring the compound's unique value for this therapeutic program.

As a Fragment Hit for Elaboration in X-Ray Crystallographic Studies

The successful determination of the crystal structure of a compound built on this triazine core, showing strong hydrogen-bonding networks [1], validates the scaffold's utility in fragment-based drug discovery. The single amino donor and four acceptor sites in AMPT [2] facilitate the formation of well-ordered crystals. This makes it a reliable fragment candidate for soaking experiments to identify initial binding modes in target proteins.

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